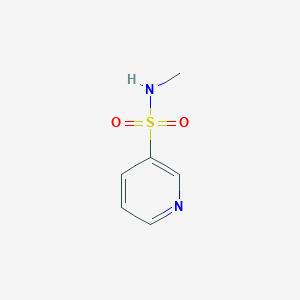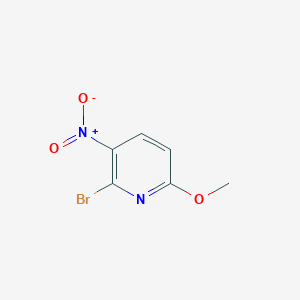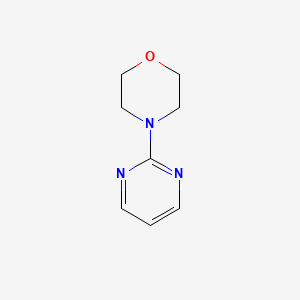
4-(Pyrimidin-2-yl)morpholine
Descripción general
Descripción
“4-(Pyrimidin-2-yl)morpholine” is a chemical compound with the molecular formula C8H11N3O and a molecular weight of 165.19 . It is a light yellow to yellow powder or crystals .
Synthesis Analysis
The synthesis of morpholines, including “4-(Pyrimidin-2-yl)morpholine”, often starts from 1,2-amino alcohols and their derivatives . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The InChI code for “4-(Pyrimidin-2-yl)morpholine” is 1S/C8H11N3O/c1-2-9-8(10-3-1)11-4-6-12-7-5-11/h1-3H,4-7H2 . This indicates the presence of a pyrimidine ring attached to a morpholine ring.Physical And Chemical Properties Analysis
“4-(Pyrimidin-2-yl)morpholine” is a light yellow to yellow powder or crystals .Aplicaciones Científicas De Investigación
Application in Cancer Research
- Summary of the Application: 4-(Pyrimidin-2-yl)morpholine has been found to target the colchicine-binding site of tubulin, a protein that is integral to the structure and function of cells. This makes it a potential tool for cancer treatment .
- Methods of Application or Experimental Procedures: The compound was found to inhibit cellular microtubule polymerization with EC50 values of 20-90 nM. This was confirmed by phosphorylation of Histone3, nuclear DNA condensation, and cell cycle arrest in G2/M or induction of cell death across multiple cell lines .
- Results or Outcomes: The compound was shown to be a poor substrate for P-gp multi-drug resistance pumps, and therefore caused efficiently mitotic arrest and cell death in colchicine-resistant cells .
Use in Cross-Coupling Reactions
- Summary of the Application: 4-(Pyrimidin-2-yl)morpholine can be used as a starting material in cross-coupling reactions to introduce various substituents .
- Methods of Application or Experimental Procedures: Common cross-coupling reactions include Suzuki coupling, Heck reaction, and Stille coupling .
- Results or Outcomes: The outcomes of these reactions would depend on the specific reactants and conditions used .
Potential Use in Thyroid Drugs and Leukemia Treatment
- Summary of the Application: Many pyrimidine derivatives are used for the production of thyroid drugs, in the treatment of leukemia, and also for the synthesis of other substituted pyrimidine .
- Methods of Application or Experimental Procedures: The specific methods of application would depend on the specific drug formulation and treatment protocol .
- Results or Outcomes: The outcomes of these treatments would depend on the specific drug formulation and patient response .
Use in PI3K Inhibitors
- Summary of the Application: 4-(Pyrimidin-2-yl)morpholine can be used as a key intermediate in the synthesis of potential PI3K inhibitors .
- Methods of Application or Experimental Procedures: The compound is used in the synthesis of 8-aryl-substituted 4-(5-chloropyrido[4,3-d]pyrimidin-2-yl)morpholines via a selective Suzuki-Miyaura cross-coupling reaction .
- Results or Outcomes: The outcomes of these reactions would depend on the specific reactants and conditions used .
Use in Collagen Prolyl-4-Hydroxylase Inhibitors
- Summary of the Application: Certain derivatives of 4-(Pyrimidin-2-yl)morpholine have shown potential as potent inhibitors of collagen prolyl-4-hydroxylase .
- Methods of Application or Experimental Procedures: The specific methods of application would depend on the specific drug formulation and treatment protocol .
- Results or Outcomes: The outcomes of these treatments would depend on the specific drug formulation and patient response .
Safety And Hazards
Direcciones Futuras
While specific future directions for “4-(Pyrimidin-2-yl)morpholine” are not mentioned in the retrieved papers, the field of pyrimidine derivatives is a vibrant area of research. These compounds have a wide range of pharmacological effects and are being explored for potential therapeutic applications .
Propiedades
IUPAC Name |
4-pyrimidin-2-ylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-2-9-8(10-3-1)11-4-6-12-7-5-11/h1-3H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUIMWXDLDBNUFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301310192 | |
| Record name | 4-(2-Pyrimidinyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301310192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyrimidin-2-yl)morpholine | |
CAS RN |
57356-66-8 | |
| Record name | 4-(2-Pyrimidinyl)morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57356-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Pyrimidinyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301310192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



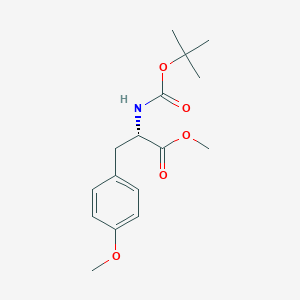
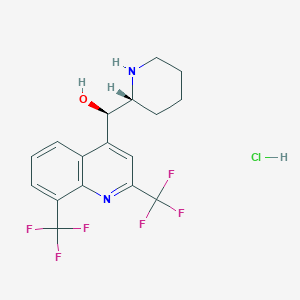
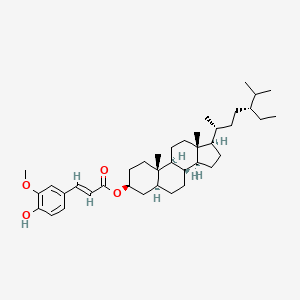
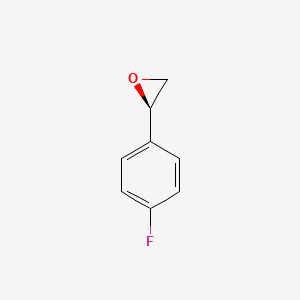
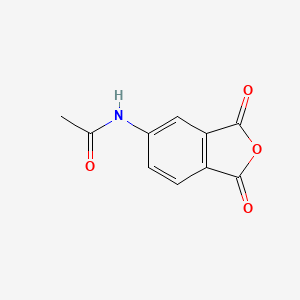
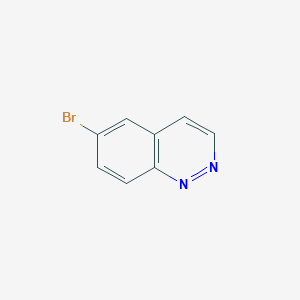
![6-Bromobenzo[d]isoxazol-3(2H)-one](/img/structure/B1338703.png)
![Phenol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B1338704.png)
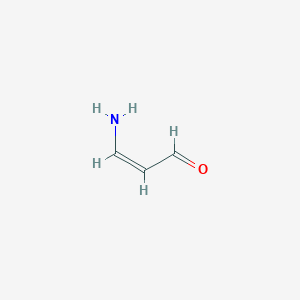
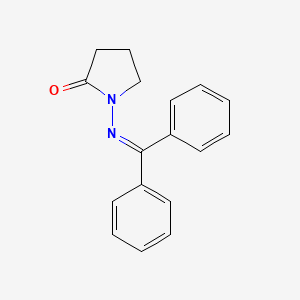
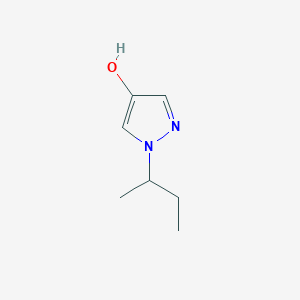
![2-(2-Bromoethyl)-1H-benzo[d]imidazole](/img/structure/B1338715.png)
